molecular formula C22H19N5O2S2 B2685180 3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-16-7

3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2685180
CAS RN: 892743-16-7
M. Wt: 449.55
InChI Key: OBUXLTVRXACCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Urea Transporter B Inhibitor, UTBinh-14 . It is a cell-permeable triazolothienopyrimidine compound that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner, exhibiting little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an empirical formula of C20H17N5O2S3 and a molecular weight of 455.58 . It contains a triazolothienopyrimidine core, which is a common feature in many bioactive compounds .


Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in DMSO at 100 mg/mL . It has a quality level of 100 and an assay of ≥98% (HPLC) . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis and biological evaluation of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating their potential as potent and selective serotonin 5-HT6 receptor antagonists. These compounds have been prepared and evaluated for their 5-HT6 receptor binding affinity and ability to inhibit functional cellular responses to serotonin, highlighting their selectivity as 5-HT6 receptor ligands (Ivachtchenko et al., 2010).

Regioselective Synthesis

Another study focuses on the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine, using conventional methods and microwave irradiation. This research underscores the importance of the structural features of these compounds in determining their chemical behavior and potential applications in drug development (Salem et al., 2015).

Antimicrobial and Antitumor Activities

Additionally, new fused pyrimidine derivatives have been synthesized and evaluated as Aurora-A kinase inhibitors, with some showing cytotoxic activity against certain tumor cell lines. This suggests potential applications in cancer research and therapy (Shaaban et al., 2011).

Mechanism of Action

This compound acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . This mechanism of action suggests potential applications in the treatment of conditions related to urea transport.

Future Directions

The compound has shown promising results as a urea transporter B (UT-B)-selective inhibitor . Future research could focus on further exploring its potential applications in medical treatments, particularly those related to urea transport. Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

10-(4-ethylphenyl)sulfonyl-N-(3-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-3-15-7-9-17(10-8-15)31(28,29)22-21-24-20(23-16-6-4-5-14(2)13-16)19-18(11-12-30-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUXLTVRXACCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.